2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine
CAS No.: 1006348-54-4
Cat. No.: VC4047180
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006348-54-4 |
|---|---|
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 2-methyl-3-(5-methylpyrazol-1-yl)propan-1-amine |
| Standard InChI | InChI=1S/C8H15N3/c1-7(5-9)6-11-8(2)3-4-10-11/h3-4,7H,5-6,9H2,1-2H3 |
| Standard InChI Key | WEWJHEAREKLINN-UHFFFAOYSA-N |
| SMILES | CC1=CC=NN1CC(C)CN |
| Canonical SMILES | CC1=CC=NN1CC(C)CN |
Introduction
2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is a chemical compound that belongs to the class of amines, specifically incorporating a pyrazole ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activity. The compound is identified by its CAS number, 1006348-54-4, and is available for custom synthesis from suppliers like ChemScene .
Synthesis and Availability
The synthesis of 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves organic chemistry techniques, such as nucleophilic substitution or coupling reactions, depending on the starting materials. The compound is available for purchase from chemical suppliers, indicating its potential use in research or industrial applications .
Biological Activity and Applications
While specific biological activity data for 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is not readily available, compounds with similar structures often exhibit interesting pharmacological properties. Pyrazole derivatives are known for their potential in drug development, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer research.
| Potential Application | Description |
|---|---|
| Anti-inflammatory | Pyrazole derivatives have shown anti-inflammatory activity in various studies |
| Antimicrobial | Some pyrazoles exhibit antimicrobial properties, useful in developing new antibiotics |
| Anticancer | Pyrazole-based compounds have been explored for their anticancer potential |
Research Findings and Future Directions
Research on pyrazole derivatives, including those with similar structures to 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine, is ongoing. These compounds are of interest due to their versatility in medicinal chemistry. Future studies could focus on synthesizing analogs with modified functional groups to enhance biological activity or explore new applications in materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume